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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed protocol for the covalent labeling of live cells using Sulfo-

Cyanine5.5 NHS Ester. Sulfo-Cyanine5.5 is a bright, water-soluble, far-red fluorescent dye

ideal for a variety of cell-based assays, including flow cytometry, fluorescence microscopy, and

in vivo imaging.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with

primary amines on the cell surface to form stable amide bonds, ensuring long-term retention of

the fluorescent label.[2] Due to its sulfonate groups, Sulfo-Cyanine5.5 is highly water-soluble,

making it suitable for direct use in aqueous buffers without the need for organic co-solvents that

could be harmful to cells.[3]

It is crucial to distinguish between Sulfo-Cyanine5.5 carboxylic acid and Sulfo-Cyanine5.5

NHS ester. The carboxylic acid form is not reactive towards amines and is typically used as a

control or for calibration purposes. For covalent cell labeling, the amine-reactive NHS ester is

the appropriate reagent.

Chemical Properties and Reaction
Sulfo-Cyanine5.5 NHS ester reacts with primary amino groups, such as those found on lysine

residues of cell surface proteins, in a nucleophilic substitution reaction. This reaction is most

efficient at a slightly basic pH (8.0-9.0), where the amino groups are deprotonated and
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therefore more nucleophilic.[2][4] The sulfonated nature of the dye enhances its water solubility

and reduces non-specific binding to hydrophobic cellular compartments.[3]
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Figure 1. Covalent labeling of a cell surface protein with Sulfo-Cyanine5.5 NHS Ester.

Experimental Protocols
This section provides a detailed protocol for labeling live cells with Sulfo-Cyanine5.5 NHS

Ester. The protocol is divided into procedures for suspension and adherent cells.

Materials
Sulfo-Cyanine5.5 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), sterile, free of any primary amines (e.g., Tris)

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0, sterile

Complete cell culture medium

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching

Suspension or adherent cells in culture
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Microcentrifuge tubes

Hemocytometer or automated cell counter

Centrifuge

Fluorescence microscope or flow cytometer

Preparation of Reagents
Dye Stock Solution (10 mM):

Allow the vial of Sulfo-Cyanine5.5 NHS Ester to warm to room temperature before opening

to prevent moisture condensation.

Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in

anhydrous DMSO. For example, dissolve 1 mg of Sulfo-Cyanine5.5 NHS Ester (check the

molecular weight on the product sheet, approximately 1114 g/mol ) in the calculated

volume of DMSO.

Vortex briefly to ensure the dye is fully dissolved.

This stock solution should be prepared fresh. For storage, it can be aliquoted and stored

at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Labeling Buffer (PBS with NaHCO₃):

Prepare a labeling buffer by adding 1 M NaHCO₃ (pH 8.5-9.0) to amine-free PBS to a final

concentration of 100 mM. For example, add 1 mL of 1 M NaHCO₃ to 9 mL of PBS.

Sterile filter the labeling buffer before use.

Experimental Workflow
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Figure 2. General workflow for labeling live cells with Sulfo-Cyanine5.5 NHS Ester.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b611061?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Suspension Cells
Cell Preparation:

Harvest cells and wash them twice with sterile, amine-free PBS by centrifugation (e.g.,

300 x g for 5 minutes).

Count the cells using a hemocytometer or an automated cell counter.

Resuspend the cell pellet in the labeling buffer at a concentration of 1 x 10⁶ to 1 x 10⁷

cells/mL.

Labeling Reaction:

Prepare a working solution of the dye by diluting the 10 mM stock solution in the labeling

buffer. The final concentration of the dye will need to be optimized, but a starting range of

1-20 µM is recommended.

Add the working dye solution to the cell suspension.

Incubate for 15-30 minutes at room temperature, protected from light. Gently mix the cells

every 5-10 minutes to ensure uniform labeling.

Quenching and Washing:

Quench the reaction by adding complete cell culture medium containing FBS or PBS

containing 1% BSA. The primary amines in the serum or BSA will react with any unbound

dye. Incubate for 5-10 minutes.

Wash the cells three times with complete cell culture medium or PBS by centrifugation

(300 x g for 5 minutes) to remove any unreacted dye and quenching solution.

Analysis:

Resuspend the final cell pellet in the appropriate medium for downstream analysis (e.g.,

fluorescence microscopy or flow cytometry).

Protocol for Adherent Cells
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Cell Preparation:

Grow adherent cells on coverslips or in culture plates to the desired confluency (typically

70-80%).

Gently wash the cells twice with warm, sterile, amine-free PBS.

Labeling Reaction:

Prepare the working dye solution in the labeling buffer as described for suspension cells.

Remove the PBS and add the working dye solution to the cells, ensuring the entire surface

is covered.

Incubate for 15-30 minutes at room temperature, protected from light.

Quenching and Washing:

Remove the dye solution and quench the reaction by adding complete cell culture medium

containing FBS or PBS with 1% BSA for 5-10 minutes.

Gently wash the cells three times with complete cell culture medium or PBS.

Analysis:

The labeled cells can now be imaged directly or prepared for other downstream

applications.

Data Presentation
The optimal labeling conditions can vary depending on the cell type and experimental

requirements. It is recommended to perform a titration of the dye concentration and incubation

time to achieve the desired labeling intensity with minimal impact on cell viability.
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Parameter Recommended Range Notes

Cell Density 1 x 10⁶ - 1 x 10⁷ cells/mL

For suspension cells. For

adherent cells, 70-80%

confluency is recommended.

Dye Concentration 1 - 20 µM

A titration is recommended to

find the optimal concentration

for your cell type.[5]

Incubation Time 15 - 30 minutes

Longer incubation times may

lead to increased non-specific

staining and cytotoxicity.[5]

Incubation Temperature Room Temperature (20-25°C)

Labeling can also be

performed at 37°C, but this

may increase endocytosis of

the labeled proteins.[5]

pH of Labeling Buffer 8.0 - 9.0
Crucial for efficient reaction

with primary amines.[2][4]

Cell Viability Assessment
It is essential to assess cell viability after the labeling procedure to ensure that the process did

not induce significant cytotoxicity. Standard cell viability assays can be used for this purpose.

Protocol for a Propidium Iodide (PI) Viability Assay
After the final wash step of the labeling protocol, resuspend a small aliquot of the labeled

cells in PBS.

Add Propidium Iodide (PI) to a final concentration of 1 µg/mL.

Incubate for 5-15 minutes at room temperature in the dark.

Analyze the cells immediately by flow cytometry. Live cells will be negative for PI, while dead

or dying cells with compromised membranes will be brightly fluorescent in the red channel.
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Compare the viability of the labeled cells to an unlabeled control cell population that has

undergone the same washing and incubation steps. A study on live-cell labeling with various

NHS ester dyes showed that cell viability remained high when using appropriate dye

concentrations and incubation times.[5]

Troubleshooting
Problem Possible Cause Solution

Low Labeling Intensity

- Insufficient dye concentration

or incubation time.- pH of

labeling buffer is too low.-

Presence of primary amines

(e.g., Tris) in buffers.

- Increase dye concentration or

incubation time.- Ensure the

pH of the labeling buffer is

between 8.0 and 9.0.- Use

amine-free buffers for all steps

prior to quenching.

High Background/Non-specific

Staining

- Dye concentration is too

high.- Inadequate quenching

or washing.

- Decrease the dye

concentration.- Ensure

thorough quenching and

perform additional wash steps.

Low Cell Viability

- Dye concentration is too

high.- Incubation time is too

long.- Harsh cell handling.

- Perform a dye titration to find

the lowest effective

concentration.- Reduce the

incubation time.- Handle cells

gently during washing and

centrifugation steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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